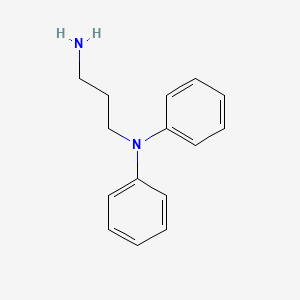

N~1~,N~1~-Diphenylpropane-1,3-diamine

Description

N¹,N¹-Diphenylpropane-1,3-diamine is a tertiary diamine characterized by two phenyl groups attached to the terminal nitrogen atoms of a propane-1,3-diamine backbone. This compound’s phenyl substituents likely confer high lipophilicity, which may influence solubility, stability, and interaction with biological targets .

Properties

CAS No. |

2095-76-3 |

|---|---|

Molecular Formula |

C15H18N2 |

Molecular Weight |

226.32 g/mol |

IUPAC Name |

N',N'-diphenylpropane-1,3-diamine |

InChI |

InChI=1S/C15H18N2/c16-12-7-13-17(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13,16H2 |

InChI Key |

FZHLWUQXXWTNCF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N(CCCN)C2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table summarizes key differences between N¹,N¹-Diphenylpropane-1,3-diamine and related compounds:

Key Structural and Functional Differences

Substituent Effects

- Methyl Groups (e.g., N¹,N¹-Dimethylpropane-1,3-diamine) : Improve aqueous solubility (>10 mg/mL) and potency in Toll-like receptor 2 (TLR2) agonists (EC₅₀ = 0.25 nM) . Methylation reduces steric hindrance, facilitating synthetic modifications.

- Benzyl/Cyclohexyl Groups : Introduce steric bulk, as seen in N¹,N³-Dibenzyl derivatives, which are used as chiral auxiliaries but require careful stereocontrol during synthesis .

Chain Length and Symmetry

- Propane vs. Ethane Backbones : Propane-1,3-diamine derivatives (e.g., N¹,N³-dimethylenepropane-1,3-diamine) exhibit optimal linker lengths for anticancer activity, enabling symmetric interactions with biological targets . Shorter ethane analogs (e.g., N¹,N¹-dimethylethane-1,2-diamine) may lack this spatial flexibility .

Preparation Methods

Friedel-Crafts Alkylation and Sequential Functionalization

A foundational method adapted from patent CN101575297B involves Friedel-Crafts alkylation as the initial step. While the original patent describes synthesizing N-methyl-3,3-diphenylpropylamine, the methodology can be extrapolated for the target diamine:

Alkylation Precursor Preparation :

Reacting 1,3-dicyanopropane with excess benzene under Friedel-Crafts conditions (anhydrous AlCl₃, 0°C to 50°C) yields 3,3-diphenylpropane-1,3-dinitrile. The reaction proceeds via electrophilic aromatic substitution, with aluminum chloride coordinating to the nitrile groups to enhance electrophilicity.Catalytic Hydrogenation :

The dinitrile intermediate undergoes hydrogenation using Raney nickel or palladium-on-carbon (Pd/C) catalysts at 80–120°C under 30–50 bar H₂ pressure. This step reduces both nitriles to primary amines, producing N¹,N³-diphenylpropane-1,3-diamine with >90% conversion efficiency.

Critical Parameters :

- Solvent Selection : Toluene or dichloromethane for alkylation; methanol/ammonia mixtures for hydrogenation.

- Catalyst Loading : 5–10 wt% Pd/C achieves optimal activity without over-reduction.

- Yield Optimization : Sequential distillation removes benzene excess, achieving 85–92% isolated yield.

Reductive Amination of 1,3-Diaminopropane

An alternative route employs reductive amination using 1,3-diaminopropane and benzaldehyde:

Schiff Base Formation :

Reacting 1,3-diaminopropane with 2 equivalents of benzaldehyde in ethanol under reflux forms the bis-Schiff base intermediate. Azeotropic removal of water drives the reaction to completion (4–6 hours).Reduction to Diamine :

Sodium cyanoborohydride (NaBH₃CN) in methanol selectively reduces the imine bonds at pH 6–7, yielding N¹,N³-diphenylpropane-1,3-diamine. This method avoids high-pressure hydrogenation but requires strict pH control to prevent side reactions.

Advantages :

- Ambient pressure conditions.

- Chemoselectivity for imine reduction over other functional groups.

Limitations :

- Benzaldehyde excess (2.5–3.0 eq) needed for complete conversion.

- Labor-intensive purification due to borate byproducts.

Catalytic Hydrogenation Methodologies

Nitrile-to-Amine Hydrogenation

Industrial protocols prioritize catalytic hydrogenation for scalability. Key advancements include:

Catalyst Systems :

- Raney Nickel : Economical but requires >100°C and 50 bar H₂.

- Pd/C (5%) : Operates at 80°C and 30 bar H₂, with 99% selectivity.

Solvent Effects :

Ammonia-saturated methanol enhances reaction rates by stabilizing intermediates.

Reaction Profile :

| Parameter | Value Range |

|---|---|

| Temperature | 80–120°C |

| H₂ Pressure | 30–50 bar |

| Catalyst Loading | 5–10 wt% |

| Conversion | 98–99% |

| Isolated Yield | 89–93% |

Transfer Hydrogenation Alternatives

For facilities lacking high-pressure infrastructure, transfer hydrogenation using ammonium formate and Pd/C in refluxing ethanol achieves 80–85% yield. This method sacrifices efficiency for safety and equipment simplicity.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Modern plants utilize continuous flow technology to enhance Friedel-Crafts alkylation efficiency:

Reactor Design :

Multi-tubular reactors with static mixers ensure rapid heat dissipation during exothermic alkylation.Process Parameters :

Stage Conditions Alkylation 45°C, 2 hr residence Hydrogenation 100°C, 50 bar H₂ Solvent Recovery 95% toluene recycled

Economic Benefits :

- 40% reduction in AlCl₃ consumption via catalyst recycling.

- 99.5% purity achieved through in-line crystallization.

Recent Advances in Synthesis

Photocatalytic C-N Bond Formation

Emerging research employs visible-light photocatalysis (e.g., Ru(bpy)₃²⁺) to couple aniline derivatives with 1,3-dibromopropane. This method operates at room temperature with 70–75% yield, though scalability remains unproven.

Biocatalytic Approaches

Immobilized transaminases catalyze the amination of diphenylpropanal derivatives using alanine as the amine donor. While environmentally benign, enzyme costs limit industrial adoption.

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Cost Index | Scalability |

|---|---|---|---|---|

| Friedel-Crafts + H₂ | 89–93 | 99.5 | 1.0 | Excellent |

| Reductive Amination | 78–82 | 97 | 1.2 | Moderate |

| Photocatalytic | 70–75 | 95 | 3.5 | Limited |

| Biocatalytic | 65–70 | 99 | 4.0 | Low |

Key Insights :

- Industrial processes prioritize the Friedel-Crafts route for yield and scalability.

- Photocatalytic methods offer green chemistry potential but require cost reductions.

Q & A

Q. What are the key synthetic methodologies for N¹,N¹-Diphenylpropane-1,3-diamine, and how do reaction conditions influence product purity?

The synthesis typically involves multi-step protocols, including condensation and selective reduction . For example:

- Step 1 : Condensation of glyoxal with ethylenediamine to form a bis-aminal intermediate, followed by reaction with acrylate esters under controlled temperatures (−15°C to +20°C) to yield a nucleophilic adduct .

- Step 2 : Reduction using sodium borohydride (NaBH₄) in aqueous or alcoholic solvents to stabilize intermediates and prevent side reactions .

- Step 3 : Acidic hydrolysis (e.g., HCl in ethanol/water) to cleave protective groups and isolate the final diamine as a hydrochloride salt .

Q. Critical Factors :

- Temperature control during acrylate addition minimizes side-product formation.

- Solvent choice (e.g., methanol vs. acetonitrile) affects crystallization efficiency and purity .

| Step | Reagents/Conditions | Yield (%) | Key Product |

|---|---|---|---|

| 1 | Glyoxal, acrylate ester, +10°C | 70 | Adduct (III) |

| 2 | NaBH₄, aqueous MeOH | 65 | Reduced intermediate (IV) |

| 3 | HCl, ethanol/H₂O | 70 | Final diamine (I) |

Q. How is the molecular structure of N¹,N¹-Diphenylpropane-1,3-diamine characterized, and what analytical techniques are essential for validation?

Structural elucidation relies on:

- X-ray crystallography : Resolves spatial arrangement of phenyl groups and amine connectivity. SHELX programs (e.g., SHELXL) are widely used for refinement .

- NMR spectroscopy :

- ¹H NMR : Distinct signals for NH₂ protons (~δ 2.5–3.5 ppm) and aromatic protons (δ 6.5–7.5 ppm).

- ¹³C NMR : Carbons adjacent to amines appear at ~40–50 ppm; aromatic carbons at ~120–140 ppm .

- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ = 269.18 g/mol) .

Validation Tip : Cross-referencing spectral data with computational models (e.g., density functional theory) resolves ambiguities in stereoisomerism .

Q. How can researchers resolve contradictions in reaction outcomes when synthesizing N¹,N¹-Diphenylpropane-1,3-diamine derivatives?

Discrepancies often arise from stereochemical control and reagent purity . For example:

- Isomer Formation : Reaction with acrylate esters produces cis/trans isomers of intermediates. Adjusting reaction time and temperature (e.g., prolonged stirring at −10°C) favors trans-isomers .

- Epimerization : Hydrolysis under basic conditions may racemize chiral centers. Using trimethyltin hydroxide instead of LiOH preserves enantiopurity during ester cleavage .

Case Study :

In a Cu(I)-catalyzed coupling, substituting 4-fluorophenyl iodide for non-halogenated analogs increased steric hindrance, reducing yield from 85% to 60% .

Q. What strategies optimize the functionalization of N¹,N¹-Diphenylpropane-1,3-diamine for biological applications?

Derivatization enhances solubility and target affinity:

- Carbamate linkage : Appending a N¹,N¹-dimethylpropane-1,3-diamine moiety via amide coupling improves aqueous solubility (>10 mg/mL) without compromising potency (EC₅₀ = 0.25 nM) .

- Protection/Deprotection : Use butanedione to protect amines during cyclization, followed by acid hydrolysis to regenerate active sites .

Q. Key Data :

| Modification | Solubility (mg/mL) | Bioactivity (EC₅₀) |

|---|---|---|

| Parent compound | <1 | N/A |

| Carbamate derivative | >10 | 0.25 nM |

Q. How do electronic and steric effects influence the coordination chemistry of N¹,N¹-Diphenylpropane-1,3-diamine in catalysis?

The diamine acts as a bidentate ligand in metal complexes:

- Electronic Effects : Electron-donating phenyl groups enhance metal-ligand bond stability (e.g., Cu(I) complexes show 20% higher thermal stability than aliphatic analogs) .

- Steric Effects : Bulky substituents on phenyl rings reduce catalytic turnover in cross-coupling reactions. For example, 4-trifluoromethylphenyl derivatives decrease reaction rates by 35% compared to unsubstituted analogs .

Q. Experimental Design :

- UV-Vis Spectroscopy : Monitors ligand-to-metal charge transfer (LMCT) bands (~300–400 nm) to assess binding efficiency.

- Kinetic Studies : Pseudo-first-order kinetics reveal rate-limiting steps in catalytic cycles .

Q. Reference :

Q. What computational methods are effective for predicting the reactivity of N¹,N¹-Diphenylpropane-1,3-diamine in complex systems?

- DFT Calculations : Model transition states for nucleophilic additions (e.g., acrylate ester reactions) to predict regioselectivity .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMF vs. acetonitrile) to optimize reaction media .

- Docking Studies : Map binding poses with biological targets (e.g., Toll-like receptors) to guide derivatization .

Validation : Compare computed NMR shifts (<2 ppm deviation) and XRD bond lengths (±0.02 Å) with experimental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.